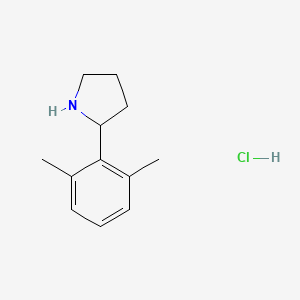

2-(2,6-Dimethylphenyl)pyrrolidine hcl

Description

Contextualization within Pyrrolidine (B122466) Chemistry and Substituted Aromatic Amine Derivatives

2-(2,6-Dimethylphenyl)pyrrolidine (B1455603) hydrochloride is specifically a 2-substituted pyrrolidine, a class of compounds that has garnered significant interest. The substituent at the second position can influence the stereochemistry and biological activity of the molecule. researchgate.net Furthermore, this compound is a derivative of a substituted aromatic amine. Aromatic amines are a major class of organic compounds used in a wide array of applications, from the synthesis of dyes and polymers to the development of pharmaceuticals. The properties of aromatic amines are greatly influenced by the substituents on the aromatic ring.

The synthesis of 2-arylpyrrolidines can be approached through various methods, including the modification of an existing pyrrolidine fragment or through the cyclization of acyclic precursors. mdpi.comnih.gov Cross-coupling reactions are a common strategy for introducing the aryl group onto the pyrrolidine ring. mdpi.com

Table 1: General Physicochemical Properties of Pyrrolidine and Related Structures

| Property | Pyrrolidine | 2-Pyrrolidinone |

| Molecular Formula | C4H9N | C4H7NO |

| Molar Mass | 71.123 g·mol−1 wikipedia.org | 85.10 g/mol nih.gov |

| Appearance | Colorless liquid wikipedia.org | Colorless to slightly grayish liquid or white crystals chemicalbook.com |

| Boiling Point | 87 °C wikipedia.org | 245 °C |

| Solubility in Water | Miscible wikipedia.org | Miscible chemicalbook.com |

| Acidity (pKa) | 11.27 (of conjugate acid) wikipedia.org | - |

This table presents general data for the parent pyrrolidine and a related derivative to provide context, as specific experimental data for 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is not widely available.

Significance of the 2,6-Dimethylphenyl Moiety in Chemical Structure and Reactivity

The 2,6-dimethylphenyl group, also known as a 2,6-xylyl group, plays a crucial role in defining the chemical characteristics of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride. The two methyl groups in the ortho positions to the point of attachment to the pyrrolidine ring introduce significant steric hindrance. This steric bulk can influence the molecule's conformation and restrict the rotation around the bond connecting the phenyl ring and the pyrrolidine ring.

This steric hindrance can also impact the reactivity of the nearby functional groups. For instance, it can affect the accessibility of the nitrogen atom in the pyrrolidine ring to reagents. The 2,6-dimethylphenyl group also contributes to the lipophilicity of the molecule, which can influence its solubility in various solvents. cymitquimica.com Compounds containing the 2,6-dimethylphenyl moiety have been investigated for a range of applications, including as anticonvulsants. nih.gov The presence of this group can be a key factor in the design of molecules with specific biological activities. nih.gov

Table 2: Properties of 2,6-Dimethylphenyl Containing Compounds

| Compound | Molecular Formula | Application/Significance |

| 2-Chloro-N-(2,6-dimethylphenyl)acetamide | C10H12ClNO | Used in the determination of enantiomers of other compounds. chemicalbook.com |

| N-(2,6-dimethylphenyl)-substituted semicarbazones | Varies | Investigated as anticonvulsants. nih.gov |

This table provides examples of other compounds containing the 2,6-dimethylphenyl group to illustrate its utility in different chemical contexts.

Overview of Academic Research Trajectories for 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride and Related Structural Analogs

Direct academic research specifically focused on 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride is limited in the public domain. However, the research trajectories of its structural analogs provide insight into its potential areas of scientific interest. The broader class of 2-arylpyrrolidines is a subject of ongoing research, particularly in the development of new synthetic methodologies and their application in medicinal chemistry. mdpi.com

Research in this area often focuses on:

Novel Synthetic Routes: Developing efficient and stereoselective methods for the synthesis of 2-arylpyrrolidines. mdpi.com

Catalysis: Utilizing transition metal catalysts to facilitate the formation of the carbon-carbon bond between the pyrrolidine and the aryl group.

Biological Activity Screening: Investigating the potential of 2-arylpyrrolidine derivatives as therapeutic agents, for instance, as anticancer or antibacterial agents. mdpi.com

The study of compounds containing the 2,6-dimethylphenyl group is also an active area of research, with investigations into their unique steric and electronic properties and how these can be exploited in the design of new molecules with specific functions. nih.gov Given the combination of the pyrrolidine scaffold and the 2,6-dimethylphenyl moiety, future research on 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride could explore its potential in areas such as asymmetric catalysis, materials science, or as a scaffold for the development of new bioactive compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2,6-dimethylphenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N.ClH/c1-9-5-3-6-10(2)12(9)11-7-4-8-13-11;/h3,5-6,11,13H,4,7-8H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BARCWAPMXCIAHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C2CCCN2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2,6 Dimethylphenyl Pyrrolidine Hydrochloride and Its Chemical Precursors

Direct Synthesis Approaches for 2-(2,6-Dimethylphenyl)pyrrolidine (B1455603) Hydrochloride

Direct synthetic routes to the 2-(2,6-dimethylphenyl)pyrrolidine scaffold primarily focus on the construction of the pyrrolidine (B122466) ring from acyclic precursors. These methods include reductive amination and cyclization reactions.

Reductive Amination Strategies for Pyrrolidine Ring Formation

Reductive amination is a versatile and widely employed method for the synthesis of N-aryl-substituted pyrrolidines. google.com This approach typically involves the reaction of a dicarbonyl compound with a primary amine, in this case, an aniline (B41778) derivative, followed by a reduction step to form the saturated heterocyclic ring. google.com

A plausible pathway for the synthesis of 2-(2,6-dimethylphenyl)pyrrolidine involves the reaction of a 1,4-dicarbonyl compound, such as 1-(2,6-dimethylphenyl)butane-1,4-dione, with ammonia (B1221849) or a primary amine source, followed by reduction. The initial condensation forms a cyclic imine or enamine intermediate, which is then reduced to the corresponding pyrrolidine. Various reducing agents can be employed for this transformation, including sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.

A general representation of this iridium-catalyzed transfer hydrogenation for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines is presented below. google.com

| Reactants | Catalyst | Solvent | Product | Yield |

| Diketone, Aniline | Iridium Complex | Water | N-aryl-substituted pyrrolidine | Good to Excellent |

This method showcases the potential for environmentally friendly synthesis in an aqueous medium. google.com

Cyclization Reactions to Construct the Substituted Pyrrolidine Core

Intramolecular cyclization reactions provide another powerful strategy for the formation of the pyrrolidine ring. These reactions can be initiated from various linear precursors containing the necessary functionalities. For instance, an amino-alkene can undergo cyclization to form the pyrrolidine ring.

A tandem amination/cyanation/alkylation sequence catalyzed by copper has been reported for the synthesis of α-CN substituted pyrrolidines from primary amine-tethered alkynes. biosynth.com While not a direct synthesis of the target compound, this methodology highlights the utility of cyclization from acyclic precursors to generate substituted pyrrolidines.

Another relevant cyclization approach involves the reaction of ω-haloamines. A precursor such as 4-amino-1-(2,6-dimethylphenyl)butan-1-ol could be cyclized under appropriate conditions to yield the desired pyrrolidine. The hydroxyl group could be converted to a leaving group (e.g., a halide or a sulfonate ester) to facilitate intramolecular nucleophilic substitution by the amine.

Enantioselective Synthesis of Chiral 2-(2,6-Dimethylphenyl)pyrrolidine Systems

The development of enantioselective methods is crucial for accessing optically active forms of 2-(2,6-dimethylphenyl)pyrrolidine, which are often required for specific biological applications.

Asymmetric Catalysis in Pyrrolidine Ring Construction

Asymmetric catalysis offers a direct route to chiral pyrrolidines. Biocatalytic approaches using enzymes such as transaminases (TAs) and imine reductases (IREDs) have emerged as powerful tools for the asymmetric synthesis of 2-substituted pyrrolidines. cymitquimica.comcymitquimica.com

Transaminases can catalyze the asymmetric amination of a prochiral ketone, such as 4-chloro-1-(2,6-dimethylphenyl)butan-1-one, to produce a chiral amino ketone. This intermediate can then undergo spontaneous intramolecular cyclization to afford the enantiomerically enriched 2-(2,6-dimethylphenyl)pyrrolidine. cymitquimica.com The choice of a specific transaminase (either (R)-selective or (S)-selective) allows for the production of either enantiomer of the final product with high enantiomeric excess (ee). cymitquimica.com

| Substrate | Enzyme | Product | Enantiomeric Excess (ee) |

| ω-chloroketones | Transaminase | Chiral 2-substituted pyrrolidines | >95% |

Similarly, imine reductases can be used for the stereoselective reduction of cyclic imine precursors, such as 5-(2,6-dimethylphenyl)-3,4-dihydro-2H-pyrrole, to yield the chiral pyrrolidine. cymitquimica.com

Diastereoselective and Enantioselective Pathways to Optically Active Forms

Diastereoselective strategies often involve the use of a chiral auxiliary. For example, a chiral amine can be reacted with a 1,4-dicarbonyl precursor to form a diastereomeric mixture of pyrrolidines, which can then be separated. Subsequent removal of the chiral auxiliary would yield the enantiomerically pure product.

A diastereoselective approach for the synthesis of 2,5-disubstituted pyrrolidines has been reported through a C-H bond amination of aliphatic azides catalyzed by an iron dipyrrin (B1230570) complex. nih.gov This method allows for the formation of the pyrrolidine ring with control over the relative stereochemistry of the substituents. While this specific example leads to a 2,5-disubstituted product, the principle of catalyst-controlled diastereoselective cyclization could potentially be adapted for the synthesis of 2-substituted pyrrolidines.

Preparation of Key Intermediates for 2-(2,6-Dimethylphenyl)pyrrolidine Scaffold

The synthesis of 2-(2,6-dimethylphenyl)pyrrolidine relies on the availability of key precursors that contain the 2,6-dimethylphenyl group and a suitable four-carbon chain.

One crucial starting material is 1-bromo-2,6-dimethylbenzene . This compound can be prepared from 2,6-dimethylaniline (B139824) via a diazotization reaction followed by a Sandmeyer-type reaction with a bromide source. chembk.com 1-Bromo-2,6-dimethylbenzene serves as a versatile intermediate for introducing the 2,6-dimethylphenyl moiety through organometallic reactions.

A key intermediate for the construction of the pyrrolidine ring is a 1,4-dicarbonyl compound or a functional equivalent. For instance, 1-(2,6-dimethylphenyl)butane-1,4-dione could be a direct precursor. A plausible synthesis of this diketone could involve the Friedel-Crafts acylation of 1,3-dimethylbenzene with succinic anhydride (B1165640) to produce 4-(2,6-dimethylphenyl)-4-oxobutanoic acid. Subsequent conversion of the carboxylic acid to a more reactive derivative followed by reaction with an appropriate organometallic reagent could yield the desired 1,4-dione.

Alternatively, a Grignard reagent prepared from 1-bromo-2,6-dimethylbenzene can be reacted with a suitable electrophile. For example, reaction with γ-butyrolactone would yield a keto-alcohol precursor, which can then be oxidized to the corresponding 1,4-dicarbonyl compound.

Synthesis of Substituted Pyrrolidinone Derivatives (e.g., N-(2,6-Dimethylphenyl)pyrrolidinone)

The formation of N-aryl pyrrolidinones is a critical step in the synthesis of 2-(2,6-dimethylphenyl)pyrrolidine. A common and direct method for this transformation is the condensation of a primary aromatic amine with γ-butyrolactone (GBL). This reaction typically requires high temperatures to proceed effectively.

In a typical procedure, 2,6-dimethylaniline is reacted with γ-butyrolactone. The reaction involves the nucleophilic attack of the primary amine onto the carbonyl carbon of the lactone, leading to the opening of the ring to form a γ-hydroxyamide intermediate. Subsequent intramolecular cyclization via dehydration at elevated temperatures yields the desired N-(2,6-dimethylphenyl)pyrrolidinone. The industrial synthesis of similar compounds, such as N-methyl-2-pyrrolidone (NMP), also utilizes GBL as a starting material, reacting it with methylamine (B109427) google.com. This underscores the industrial viability of this synthetic approach.

Another synthetic route involves a two-step process where the aromatic amine is first acylated with a suitable four-carbon chain containing a leaving group, followed by an intramolecular cyclization. This method offers an alternative to the direct condensation with GBL.

The following table summarizes a typical reaction for the synthesis of N-(2,6-dimethylphenyl)pyrrolidinone:

Table 1: Synthesis of N-(2,6-Dimethylphenyl)pyrrolidinone

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Functionalization of 2,6-Dimethylaniline and Related Aromatic Amines

The functionalization of 2,6-dimethylaniline is a key preliminary step in many synthetic routes to the target compound. One of the most relevant functionalization reactions is N-acylation. This reaction is crucial for introducing the necessary carbon framework that will ultimately form the pyrrolidine ring.

A pertinent example of this functionalization is the reaction of 2,6-dimethylaniline with an acyl chloride. For instance, in the synthesis of lidocaine, 2,6-dimethylaniline is treated with α-chloroacetyl chloride google.com. A similar strategy can be employed for the synthesis of the pyrrolidinone precursor by using a 4-carbon acyl chloride, such as 4-chlorobutyryl chloride.

The reaction proceeds via nucleophilic acyl substitution, where the nitrogen of 2,6-dimethylaniline attacks the electrophilic carbonyl carbon of 4-chlorobutyryl chloride. This results in the formation of an N-(4-chlorobutanoyl)-2,6-dimethylaniline intermediate. The subsequent step involves an intramolecular cyclization, where the nitrogen atom displaces the chlorine atom at the end of the four-carbon chain, forming the five-membered pyrrolidinone ring. This intramolecular Williamson ether-like reaction is typically promoted by a base.

The following table outlines this two-step functionalization and cyclization process:

Table 2: Synthesis of N-(2,6-Dimethylphenyl)pyrrolidinone via Acylation and Cyclization

| Step | Reactant 1 | Reactant 2 | Key Intermediate/Product |

|---|---|---|---|

| 1. Acylation | 2,6-Dimethylaniline | 4-Chlorobutyryl chloride | N-(4-chlorobutanoyl)-2,6-dimethylaniline |

Reduction of Amides and Imines to Secondary Amine Pyrrolidines

The final step in the synthesis of 2-(2,6-dimethylphenyl)pyrrolidine is the reduction of the amide functionality in the N-(2,6-dimethylphenyl)pyrrolidinone precursor. This transformation converts the carbonyl group of the lactam into a methylene (B1212753) group, yielding the desired secondary amine.

A powerful and commonly used reducing agent for this purpose is lithium aluminum hydride (LiAlH4) numberanalytics.comrsc.org. The reduction of amides with LiAlH4 is a well-established method in organic synthesis. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF) numberanalytics.com. The mechanism involves the nucleophilic attack of a hydride ion from the AlH4- complex onto the carbonyl carbon of the amide. This is followed by a series of steps that ultimately lead to the complete reduction of the carbonyl group.

Alternatively, catalytic hydrogenation can be employed for the reduction of amides, which is often considered a greener and more scalable method for industrial applications. This process typically involves the use of a transition metal catalyst, such as platinum or ruthenium, under a hydrogen atmosphere at elevated pressure and temperature. For instance, the solvent-free continuous flow hydrogenation of N-methylpyrrolidone to N-methylpyrrolidine has been demonstrated using a bimetallic Pt/V catalyst rsc.org.

The table below summarizes the reduction step:

Table 3: Reduction of N-(2,6-Dimethylphenyl)pyrrolidinone

| Precursor | Reducing Agent | Solvent | Product |

|---|---|---|---|

| N-(2,6-Dimethylphenyl)pyrrolidinone | Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Diethyl Ether | 2-(2,6-Dimethylphenyl)pyrrolidine |

Optimization and Process Intensification in Synthetic Protocols

Reaction Condition Optimization for Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of 2-(2,6-dimethylphenyl)pyrrolidine and its precursors. For the synthesis of N-(2,6-dimethylphenyl)pyrrolidinone from 2,6-dimethylaniline and γ-butyrolactone, key parameters to optimize include temperature, reaction time, and the molar ratio of reactants. High temperatures are generally required to drive the reaction to completion, but excessively high temperatures can lead to side reactions and decomposition, thus reducing the purity of the product.

In the case of the two-step synthesis involving acylation and cyclization, the optimization of each step is important. For the acylation step, controlling the temperature is essential to prevent side reactions. The choice of base and reaction temperature for the subsequent intramolecular cyclization can significantly impact the yield and purity of the pyrrolidinone.

For the final reduction step, the choice of reducing agent and the stoichiometry are critical. While LiAlH4 is highly effective, it is also a pyrophoric and moisture-sensitive reagent, which can present challenges on a larger scale. Careful control of the reaction temperature and a well-planned work-up procedure are necessary to ensure high purity and yield. Catalytic hydrogenation offers an alternative where optimization of catalyst loading, hydrogen pressure, and temperature can lead to a more efficient and safer process.

Solvent and Reagent Screening for Efficiency and Selectivity

The choice of solvents and reagents plays a significant role in the efficiency and selectivity of the synthetic protocols. In the synthesis of N-aryl pyrrolidinones, the solvent can influence the reaction rate and the solubility of reactants and products. For the reaction of anilines with γ-butyrolactone, while the reaction can be run neat, the use of a high-boiling point, inert solvent could be explored to improve heat transfer and reaction control urv.cat.

In the acylation of 2,6-dimethylaniline, the choice of solvent can affect the reactivity of both the amine and the acyl chloride. Aprotic solvents such as dichloromethane (B109758) or toluene (B28343) are commonly used. The choice of base for the subsequent cyclization is also critical for achieving high efficiency. Strong, non-nucleophilic bases are often preferred to minimize side reactions.

For the reduction of the pyrrolidinone, while LiAlH4 in THF is a standard choice, other reducing agents could be screened for improved selectivity or milder reaction conditions. For catalytic hydrogenation, screening different catalysts (e.g., various supported platinum, palladium, or ruthenium catalysts) and catalyst supports can lead to significant improvements in activity and selectivity rsc.org. The use of additives or co-catalysts may also enhance the efficiency of the reduction.

Industrial-Scale Synthesis Considerations (excluding economic/safety for human use)

Scaling up the synthesis of 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride from the laboratory to an industrial scale introduces several important considerations. The choice of synthetic route itself is a primary factor. A one-step condensation of 2,6-dimethylaniline with γ-butyrolactone may be more advantageous for large-scale production due to its atom economy and fewer processing steps compared to a multi-step acylation and cyclization route.

For industrial-scale reactions, heat management is a critical factor. The highly exothermic nature of some of the reactions, such as the reduction with LiAlH4, requires efficient cooling systems and careful control of reagent addition rates to maintain a safe operating temperature. The use of continuous flow reactors can offer significant advantages in terms of heat and mass transfer, leading to better process control and consistency. The solvent-free continuous flow hydrogenation of N-methylpyrrolidone is a relevant example of process intensification in this context rsc.org.

Principles of Green Chemistry in the Synthesis of 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride

The application of green chemistry principles is crucial in modern synthetic organic chemistry, particularly in the pharmaceutical industry, to minimize environmental impact and enhance process efficiency. nih.govfirp-ula.org The synthesis of complex molecules like 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride and its precursors can be designed and optimized through the lens of these principles to achieve greater sustainability. numberanalytics.com The core goal is to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org

The following table outlines the twelve principles of green chemistry and their potential applications in the synthesis of the target compound and related heterocyclic structures.

| Principle | Description | Application in the Synthesis of 2-(2,6-Dimethylphenyl)pyrrolidine Hydrochloride |

|---|---|---|

| 1. Prevention | It is better to prevent waste than to treat or clean up waste after it has been created. acs.org | Designing synthetic routes with high yields and selectivity to minimize the formation of byproducts. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org | Employing reactions like cycloadditions or catalytic hydrogenations that incorporate a high percentage of the atoms from the reactants into the pyrrolidine ring structure. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. jddhs.com | Replacing toxic reagents (e.g., heavy metal oxidants) with safer alternatives or enzymatic processes for precursor synthesis. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. acs.org | While the target molecule is defined, this principle applies to the design of intermediates, ensuring they have reduced toxicity and environmental persistence. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. jddhs.com | Utilizing greener solvents like water, ethanol, or supercritical CO₂, or developing solvent-free reaction conditions for cyclization or purification steps. jddhs.com |

| 6. Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. If possible, synthetic methods should be conducted at ambient temperature and pressure. acs.org | Using highly active catalysts that allow reactions to proceed at lower temperatures and pressures, thereby reducing energy consumption. |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. acs.org | Investigating the use of bio-derived starting materials, such as levulinic acid, for the synthesis of the pyrrolidine core structure. researchgate.net |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste. edu.krd | Designing a convergent synthesis that avoids the need for protecting groups on the amine or phenyl functionalities. |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. edu.krd | Using catalytic hydrogenation for ring formation or other key steps, which is more efficient and generates less waste than using stoichiometric reducing agents. jddhs.com |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they break down into innocuous degradation products and do not persist in the environment. jddhs.com | Considering the environmental fate of any byproducts or unreacted starting materials generated during the synthesis. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time, in-process monitoring and control prior to the formation of hazardous substances. edu.krd | Implementing in-line process analytical technology (PAT) to monitor reaction progress, preventing runaway reactions or the formation of impurities. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents, including releases, explosions, and fires. edu.krd | Choosing stable reagents and designing reaction conditions that are not prone to thermal runaway or explosive decomposition. |

To quantify the "greenness" of a synthetic route, several metrics have been developed. These tools allow for the comparison of different synthetic pathways and help identify areas for improvement. nih.gov The most common metrics focus on efficiency in terms of mass. rsc.org

Key Green Chemistry Metrics:

Atom Economy (AE): This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the mass of the desired product. acs.orgnih.gov It provides a theoretical measure of how many atoms from the reactants are incorporated into the final product. researchgate.net An ideal, 100% atom-economical reaction would have all reactant atoms appearing in the product, with no byproducts. acs.org

Environmental Factor (E-Factor): Introduced by Roger Sheldon, the E-Factor is a simple yet powerful metric that quantifies the amount of waste produced per kilogram of product. acs.org It takes into account all waste streams, including byproducts, unreacted starting materials, and solvent losses. Lower E-Factors signify less waste and a greener process. The pharmaceutical industry has historically had very high E-Factors, often ranging from 25 to over 100. acs.orgrsc.org

Process Mass Intensity (PMI): Endorsed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used in a process relative to the mass of the final active pharmaceutical ingredient (API) produced. rsc.org It provides a complete picture of the mass efficiency of the entire process, from raw materials to the final product.

The following table summarizes these key metrics.

| Metric | Formula | Focus | Ideal Value |

|---|---|---|---|

| Atom Economy (AE) | (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100% | Efficiency of reactant incorporation into the final product. researchgate.net | 100% |

| E-Factor | Total Mass of Waste (kg) / Mass of Product (kg) | Total waste generated per unit of product. acs.org | 0 |

| Process Mass Intensity (PMI) | Total Mass in Process (kg) / Mass of Product (kg) | Overall mass efficiency of the entire process, including all inputs. rsc.org | 1 |

In designing a green synthesis for 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride, chemists would aim to maximize Atom Economy by choosing addition reactions over substitutions or eliminations where possible. They would also strive to minimize the E-Factor and PMI by reducing solvent use, recycling catalysts, and selecting high-yielding reaction steps that require minimal purification. nih.govrsc.org For example, a catalytic reductive amination pathway to form the pyrrolidine ring could offer significant green advantages over a multi-step process involving stoichiometric reagents and extensive use of protecting groups. rsc.org

Chemical Reactivity and Functionalization of the 2 2,6 Dimethylphenyl Pyrrolidine Core

Reactions at the Pyrrolidine (B122466) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the pyrrolidine ring makes it a potent nucleophile and a Brønsted-Lowry base. This reactivity is central to the derivatization of the 2-(2,6-dimethylphenyl)pyrrolidine (B1455603) core.

The secondary amine of the pyrrolidine ring readily undergoes N-alkylation and N-acylation reactions to furnish a diverse range of derivatives. These reactions are fundamental in modifying the compound's properties for various applications.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the pyrrolidine nitrogen. Typically, this is achieved by reacting 2-(2,6-dimethylphenyl)pyrrolidine with an alkyl halide in the presence of a base to neutralize the formed hydrohalic acid. The choice of alkylating agent and reaction conditions can be tailored to introduce a wide variety of alkyl substituents.

N-Acylation: The reaction of the pyrrolidine nitrogen with acylating agents, such as acyl chlorides or anhydrides, leads to the formation of amides (carboxamides). These reactions are generally facile and high-yielding. A notable example is the synthesis of N-(2,6-Dimethylphenyl)-2-(2-oxo-1-pyrrolidin-1-yl)acetamide, a derivative of pyrrolidone, which has been synthesized through N-acylation and N-alkylation reactions starting from 2,6-xylidine. researchgate.net

| Reagent Type | Product Type | General Reaction Conditions |

|---|---|---|

| Alkyl Halide (R-X) | N-Alkyl-2-(2,6-dimethylphenyl)pyrrolidine | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) |

| Acyl Chloride (RCOCl) | N-Acyl-2-(2,6-dimethylphenyl)pyrrolidine (Carboxamide) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., CH₂Cl₂, THF) |

| Carboxylic Anhydride (B1165640) ((RCO)₂O) | N-Acyl-2-(2,6-dimethylphenyl)pyrrolidine (Carboxamide) | Base (optional), Solvent (e.g., CH₂Cl₂, neat) |

The basic nature of the pyrrolidine nitrogen allows for the straightforward formation of acid addition salts. The hydrochloride salt is a common form for this compound, enhancing its stability and water solubility.

The nitrogen atom, with its available lone pair, can also act as a ligand in coordination chemistry, forming complexes with various metal ions. While specific studies on the complexation chemistry of 2-(2,6-dimethylphenyl)pyrrolidine are not extensively detailed in the reviewed literature, the broader class of pyrrolidine derivatives is known to form stable complexes with transition metals. The steric hindrance imposed by the 2,6-dimethylphenyl group would likely influence the coordination geometry and the stability of the resulting metal complexes.

Reactivity of the Aromatic 2,6-Dimethylphenyl Moiety

The 2,6-dimethylphenyl group is an activated aromatic ring, with the two methyl groups acting as electron-donating substituents. This influences the regioselectivity of electrophilic aromatic substitution reactions.

The methyl groups are ortho, para-directing activators. In the case of the 2,6-dimethylphenyl group, the positions ortho to the methyl groups are also meta to the other methyl group, and the position para to one methyl group is ortho to the other. The primary sites for electrophilic attack are the positions para to the methyl groups (the 4-position of the phenyl ring). The positions ortho to the methyl groups (the 3- and 5-positions) are less favored due to steric hindrance from the adjacent methyl groups and the bulky pyrrolidine substituent.

The methyl groups themselves can undergo reaction under certain conditions. For instance, benzylic halogenation can occur at the methyl positions via free radical mechanisms, typically initiated by light or radical initiators. These halogenated derivatives can then serve as precursors for further functionalization. Additionally, strong oxidizing agents can potentially oxidize the methyl groups to carboxylic acids, though this would require harsh reaction conditions that might also affect the pyrrolidine ring.

Stereochemical Aspects of Chemical Transformations Involving 2-(2,6-Dimethylphenyl)pyrrolidine

The 2-(2,6-dimethylphenyl)pyrrolidine molecule possesses a stereocenter at the C2 position of the pyrrolidine ring where the 2,6-dimethylphenyl group is attached. This chirality is a crucial aspect of its chemistry, as it can influence the stereochemical outcome of subsequent reactions.

When the nitrogen atom of the pyrrolidine ring participates in reactions, the existing stereocenter can direct the approach of incoming reagents, potentially leading to diastereoselective transformations. The conformational preference of the pyrrolidine ring, which can exist in various envelope and twisted forms, is influenced by the bulky 2,6-dimethylphenyl substituent. nih.govnih.gov This conformational bias can play a significant role in determining the stereoselectivity of reactions. For example, in N-alkylation or N-acylation reactions, the stereocenter can influence the facial selectivity of the nitrogen lone pair's attack, although the extent of this influence would depend on the reaction mechanism and the nature of the electrophile. In the broader context of 2-substituted pyrrolidines, the stereocenter is known to play a critical role in directing the stereochemical outcome of various transformations. nih.gov

Lack of Specific Data Hinders Comprehensive Analysis of 2-(2,6-Dimethylphenyl)pyrrolidine HCl as a Synthetic Building Block

Despite the well-established importance of the pyrrolidine scaffold in the synthesis of complex organic molecules, a detailed examination of the specific role of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride as a versatile synthetic building block is hampered by a lack of specific and detailed research findings in publicly available scientific literature. While the pyrrolidine core is a common motif in a vast array of natural products and pharmaceuticals, and its derivatives are widely used as chiral auxiliaries, ligands, and synthons, specific applications detailing the reactivity and functionalization of the 2-(2,6-Dimethylphenyl)pyrrolidine core in the construction of complex molecules are not readily found.

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged structure in medicinal chemistry due to its ability to introduce conformational rigidity and serve as a scaffold for diverse functionalization. Its derivatives are instrumental in asymmetric synthesis, often employed to induce stereoselectivity in a variety of chemical transformations.

General synthetic strategies involving pyrrolidine derivatives often include their use as chiral precursors for the synthesis of more complex heterocyclic systems, including various alkaloids and pharmaceutical intermediates. The functionalization of the pyrrolidine ring at various positions allows for the introduction of a wide range of substituents, leading to a diverse library of compounds with potential biological activities.

However, for the specific compound, 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride, detailed studies outlining its direct application as a building block in multi-step total synthesis or in the construction of complex molecular architectures are not prominently featured in the reviewed literature. Consequently, the creation of data tables with specific reaction examples, yields, and the resulting complex molecules, as would be necessary for a thorough analysis of its role as a versatile synthetic building block, is not feasible based on the currently available information. Further research and publication in this specific area would be required to provide a comprehensive overview of the synthetic utility of this particular compound.

Applications in Asymmetric Catalysis and Organic Transformations

2-(2,6-Dimethylphenyl)pyrrolidine (B1455603) Derivatives as Chiral Ligands in Transition Metal Catalysis

The pyrrolidine (B122466) framework, particularly when substituted with sterically demanding groups, serves as an excellent backbone for the design of chiral ligands for transition metal catalysts. mdpi.com These ligands coordinate to a metal center, creating a chiral pocket that directs the stereochemical outcome of a reaction. mdpi.com The development of such ligands has been a key factor in the advancement of highly efficient asymmetric catalysis. acs.org

Asymmetric hydrogenation is a powerful method for the synthesis of chiral molecules, and the design of effective chiral ligands is paramount to its success. acs.orgnih.gov Derivatives of 2-(2,6-dimethylphenyl)pyrrolidine have been incorporated into various ligand structures for transition metal-catalyzed enantioselective hydrogenations. These reactions are among the most efficient methods for producing chiral alcohols, which are important building blocks in the pharmaceutical and fine chemical industries. researchgate.net Metals such as ruthenium, rhodium, and iridium are commonly employed in these catalytic systems. researchgate.net

For instance, novel chiral PNNP ligands incorporating a pyrrolidine backbone have been synthesized and successfully applied in the iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities up to 97%. researchgate.net The specific structure of the ligand, featuring the bulky 2,6-dimethylphenylpyrrolidine moiety, is critical for creating the necessary steric environment to control the facial selectivity of the hydride attack on the prochiral ketone.

Table 1: Performance of a Pyrrolidine-Based PNNP Ligand in Fe-Catalyzed Asymmetric Transfer Hydrogenation of Ketones researchgate.net

| Entry | Ketone Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | >95 | 95 |

| 2 | 1-(4-Chlorophenyl)ethanone | >95 | 97 |

| 3 | 1-(4-Methoxyphenyl)ethanone | >95 | 92 |

| 4 | 1-(Naphthalen-2-yl)ethanone | >95 | 96 |

Data sourced from studies on novel chiral PNNP ligands with a pyrrolidine backbone. researchgate.net

The formation of carbon-carbon and carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis. Chiral ligands derived from 2-(2,6-dimethylphenyl)pyrrolidine have been instrumental in advancing these transformations, particularly in palladium-catalyzed cross-coupling reactions. acs.org A family of glyoxal (B1671930) bis-hydrazone ligands containing 2,5-diarylpyrrolidine groups, for example, has been developed for the enantioselective aryl-aryl cross-coupling reaction of aryldimethylsilanolates. acs.org

In these reactions, the chiral ligand coordinates to the palladium center, influencing the stereochemistry of the reductive elimination step, which is often the stereodetermining step of the catalytic cycle. acs.org The modular nature of these pyrrolidine-based ligands allows for systematic tuning of their steric and electronic properties to optimize both reactivity and enantioselectivity for a given substrate combination. researchgate.net

Role in Organocatalytic Systems (e.g., as Prolinol Ether Derivatives)

In addition to their use in metal catalysis, pyrrolidine derivatives are central to the field of organocatalysis. mdpi.comnih.gov Specifically, diarylprolinol silyl (B83357) ethers, which can be derived from structures related to 2-(2,6-dimethylphenyl)pyrrolidine, have emerged as powerful organocatalysts for a multitude of asymmetric transformations. researchgate.netnih.govcore.ac.uk These catalysts operate without the need for a metal, offering a more sustainable and environmentally friendly alternative. mdpi.com

The catalytic activity of these pyrrolidine-based organocatalysts stems from their ability to form key reactive intermediates with carbonyl compounds. nih.gov The secondary amine of the pyrrolidine ring reacts with a ketone or aldehyde to form a nucleophilic enamine or an electrophilic iminium ion. nih.govnih.gov

Enamine Catalysis: The enamine intermediate, formed from the reaction of the catalyst with a carbonyl donor (e.g., a ketone), increases the HOMO of the donor, making it more nucleophilic. This enamine then attacks an electrophile, and subsequent hydrolysis regenerates the catalyst and yields the functionalized product.

Iminium Ion Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form an iminium ion. This process lowers the LUMO of the carbonyl compound, activating it for nucleophilic attack. nih.govacs.org The steric bulk of the 2,6-dimethylphenyl group on the catalyst effectively shields one face of the iminium ion, directing the incoming nucleophile to the opposite face and thereby controlling the stereochemistry of the newly formed stereocenter. mdpi.com

Computational studies have been employed to investigate the relative stability of various pyrrolidine-derived iminium ions, providing insights that can help predict the efficiency of aminocatalyzed reactions. nih.govacs.org

The dual activation modes of enamine and iminium ion catalysis make pyrrolidine derivatives highly effective catalysts for classic carbon-carbon bond-forming reactions such as the aldol (B89426) and Mannich reactions. nih.govresearchgate.net

In the asymmetric aldol reaction , a pyrrolidine-based catalyst activates a ketone as an enamine nucleophile, which then adds to an aldehyde electrophile. Proline and its derivatives have been shown to be effective catalysts for this transformation. nih.govresearchgate.net The development of more structurally complex catalysts, such as those derived from 2-(2,6-dimethylphenyl)pyrrolidine, has led to significant improvements in enantioselectivity and substrate scope. researchgate.net

The asymmetric Mannich reaction involves the addition of a nucleophile (often an enamine derived from a ketone or aldehyde) to an imine electrophile. scholaris.ca Organocatalysts bearing the 2-(2,6-dimethylphenyl)pyrrolidine scaffold can activate the nucleophile via enamine formation while the bulky substituent directs the approach of the imine, leading to high levels of diastereo- and enantioselectivity. nih.govacs.org This methodology has been successfully applied to the synthesis of complex nitrogen-containing molecules. scholaris.ca

Table 2: Organocatalyzed Asymmetric Nitro-Mannich Reaction for Pyrrolidine Synthesis nih.govacs.org

| Entry | Imine Substituent (Aryl) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| 1 | Phenyl | 77 | 87:13 | 91 |

| 2 | 4-Fluorophenyl | 58 | 91:9 | 93 |

| 3 | 4-Chlorophenyl | 55 | 91:9 | 92 |

| 4 | 4-Bromophenyl | 48 | 90:10 | 92 |

| 5 | 2-Thienyl | 32 | 87:13 | 85 |

Data from a one-pot asymmetric nitro-Mannich/hydroamination cascade using a bifunctional organocatalyst. nih.govacs.org

Mechanistic Investigations of Catalytic Cycles Involving 2-(2,6-Dimethylphenyl)pyrrolidine Structures

Understanding the detailed mechanism of a catalytic cycle is crucial for the rational design of new and improved catalysts. For reactions involving 2-(2,6-dimethylphenyl)pyrrolidine derivatives, mechanistic studies often combine experimental techniques (e.g., kinetics, intermediate characterization) with computational modeling. nih.govwildlife-biodiversity.com

In transition metal catalysis, studies focus on the key steps of the cycle, such as oxidative addition, transmetalation, and reductive elimination. wildlife-biodiversity.com The coordination of the chiral pyrrolidine-based ligand to the metal center is analyzed to understand how it influences the geometry and reactivity of the catalytic intermediates, ultimately dictating the stereochemical outcome.

In organocatalysis, mechanistic investigations have confirmed the roles of enamine and iminium ion intermediates. unibo.it For example, in the conjugate addition of aldehydes to nitroolefins catalyzed by prolinamide derivatives, transition state models suggest that the catalyst activates the aldehyde as an enamine and simultaneously coordinates the nitroolefin through hydrogen bonding, creating a highly organized assembly that leads to high enantioselectivity. unibo.it DFT calculations have been used to model these transition states and elucidate the origins of stereoselectivity in various organocatalytic reactions, including those involving pyrrolidine-based catalysts for C-H amination. nih.govresearchgate.net

Elucidation of Active Catalytic Species

In organocatalysis utilizing secondary amines like 2-(2,6-dimethylphenyl)pyrrolidine, the active catalytic species are typically enamines and iminium ions formed through the condensation of the catalyst with carbonyl-containing substrates. elsevierpure.comacs.org For instance, in reactions involving aldehydes or ketones, the pyrrolidine nitrogen attacks the carbonyl carbon to form a tetrahedral intermediate, which then dehydrates to generate a chiral enamine. This enamine, being electron-rich at the α-carbon, acts as a nucleophile.

Conversely, in reactions with α,β-unsaturated aldehydes or ketones, the catalyst forms a chiral iminium ion. elsevierpure.comacs.org This process lowers the LUMO of the substrate, activating it for nucleophilic attack at the β-position. The stereoselectivity of these reactions is largely dictated by the steric hindrance imposed by the catalyst's substituents, which directs the incoming reagent to one face of the reactive intermediate.

Computational studies on analogous diarylprolinol silyl ether catalysts have provided significant insights into the structures of these active species. acs.orgrsc.org X-ray crystal structures of stable iminium salt derivatives have confirmed the (E)-configuration of the exocyclic N=C bond as the major isomer in solution and the solid state. elsevierpure.com These studies reveal a conformation where one of the aryl groups is positioned over the pyrrolidine ring, effectively shielding one face of the π-system and thereby directing the stereochemical outcome of the reaction. elsevierpure.com It is highly probable that 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride, upon deprotonation to the free amine, would generate analogous sterically demanding enamine and iminium ion intermediates.

Table 1: Key Intermediates in Asymmetric Catalysis with Pyrrolidine Derivatives

| Intermediate | Substrate Type | Activation Mode | Role of Substituent |

| Enamine | Aldehydes, Ketones | HOMO-raising | Steric shielding of one enamine face |

| Iminium Ion | α,β-Unsaturated Aldehydes/Ketones | LUMO-lowering | Steric shielding of one iminium ion face |

Transition State Analysis and Reaction Pathways

The enantioselectivity of reactions catalyzed by chiral pyrrolidine derivatives is determined by the relative energies of the diastereomeric transition states. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in analyzing these transition states for reactions catalyzed by structurally similar diarylprolinol ethers. acs.orgrsc.orgnih.gov

For Michael additions, a widely accepted model involves an acyclic synclinal transition state. tohoku.ac.jp The enamine formed from the catalyst and the donor aldehyde selectively reacts with the nitroalkene acceptor. The bulky substituent on the pyrrolidine ring, in this case, the 2,6-dimethylphenyl group, would dictate the facial selectivity of the approaching electrophile. The most stable transition state is the one that minimizes steric repulsion between the catalyst's bulky group, the nucleophile, and the electrophile.

In aldol reactions, the transition state involves the enamine intermediate and the acceptor aldehyde. researchgate.net Hydrogen bonding interactions can also play a role in stabilizing the transition state and enhancing stereoselectivity, particularly if the catalyst possesses a hydrogen-bond-donating group. While the subject compound lacks a hydroxyl group for such interactions, the steric bulk of the dimethylphenyl group remains the primary controlling element. DFT calculations on similar systems have shown that the experimentally observed stereochemical outcomes correlate well with the calculated energy differences between the competing transition states. acs.org

Table 2: Factors Influencing Transition State Stability and Enantioselectivity

| Factor | Description | Impact on Enantioselectivity |

| Steric Hindrance | The bulky 2,6-dimethylphenyl group creates a chiral pocket around the active site. | Favors the approach of the substrate from the less hindered face, leading to high enantioselectivity. |

| Conformation of Intermediate | The (E/Z)-configuration and rotameric state of the enamine or iminium ion. | The lowest energy conformer leads to the most populated and lowest energy transition state. |

| Non-covalent Interactions | Potential π-π stacking or van der Waals interactions between the substrate and the catalyst's aryl group. | Can further stabilize one transition state over the other, enhancing stereocontrol. |

Kinetic Studies in Catalytic Processes

For Michael addition reactions, kinetic investigations of similar systems have been performed to elucidate the reaction mechanism. abstractarchives.comnih.gov These studies often involve monitoring the reaction progress over time using techniques like HPLC or NMR spectroscopy to determine the reaction order with respect to the catalyst, the nucleophile, and the electrophile.

In many proline and diarylprolinol ether-catalyzed reactions, the formation of the enamine or iminium ion can be a rapid pre-equilibrium, with the subsequent C-C bond-forming step being rate-determining. However, in some cases, the formation of the active catalytic species or the hydrolysis of the product-iminium ion to release the product and regenerate the catalyst can be the slowest step. rsc.org

The rate of the reaction can be expressed by a general rate law:

Rate = k[Catalyst]x[Nucleophile]y[Electrophile]z

Where k is the rate constant, and x, y, and z are the reaction orders with respect to the catalyst, nucleophile, and electrophile, respectively. Determining these orders provides valuable information about the composition of the rate-determining transition state. For instance, a first-order dependence on the catalyst concentration would suggest that a single molecule of the catalyst is involved in the rate-determining step.

Table 3: Hypothetical Kinetic Parameters for a Michael Addition

| Parameter | Value | Implication |

| Reaction Order in Catalyst (x) | 1 | A single catalyst molecule is involved in the rate-determining step. |

| Reaction Order in Nucleophile (y) | 1 | The nucleophile is involved in the rate-determining step. |

| Reaction Order in Electrophile (z) | 1 | The electrophile is involved in the rate-determining step. |

| Rate Constant (k) | Varies with temperature and solvent | Reflects the intrinsic reactivity of the system. |

Note: This table is illustrative and based on common findings for similar organocatalytic reactions.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 2,6 Dimethylphenyl Pyrrolidine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the atomic framework and stereochemistry can be assembled.

While specific experimental spectra for 2-(2,6-dimethylphenyl)pyrrolidine (B1455603) hydrochloride are not widely published, the expected chemical shifts can be reliably predicted based on the known electronic effects of its constituent parts: the pyrrolidine (B122466) ring and the 2,6-dimethylphenyl group. The protonation of the pyrrolidine nitrogen to form the hydrochloride salt significantly influences the chemical shifts of adjacent protons.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, the methine proton at the junction of the two rings (C2), the aliphatic protons on the pyrrolidine ring, and the methyl groups on the phenyl ring. The N-H proton of the ammonium (B1175870) salt would likely appear as a broad signal at a downfield chemical shift.

¹³C NMR: The carbon spectrum provides information on all unique carbon environments. The aromatic carbons will resonate in the typical downfield region (~120-140 ppm), while the aliphatic carbons of the pyrrolidine ring will appear in the upfield region.

The predicted chemical shifts for the core structure are detailed in the table below.

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrolidine C2-H | ~4.5 - 5.0 (methine) | ~60 - 65 |

| Pyrrolidine C3-H₂ | ~2.0 - 2.4 (multiplet) | ~30 - 35 |

| Pyrrolidine C4-H₂ | ~1.8 - 2.2 (multiplet) | ~22 - 27 |

| Pyrrolidine C5-H₂ | ~3.3 - 3.8 (multiplet) | ~45 - 50 |

| Phenyl C3'/5'-H | ~7.0 - 7.2 (doublet) | ~128 - 130 |

| Phenyl C4'-H | ~6.9 - 7.1 (triplet) | ~126 - 128 |

| Phenyl C1' | - | ~135 - 140 (quaternary) |

| Phenyl C2'/6' | - | ~138 - 142 (quaternary) |

| Methyl (-CH₃) | ~2.3 - 2.5 (singlet) | ~18 - 22 |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing through-bond and through-space correlations. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For 2-(2,6-Dimethylphenyl)pyrrolidine, COSY would show correlations between the C2-H proton and the C3-H₂ protons, between the C3-H₂ and C4-H₂ protons, and between the C4-H₂ and C5-H₂ protons, confirming the integrity of the pyrrolidine ring spin system. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). nih.gov It is a powerful tool for definitively assigning carbon signals based on their attached, and more easily assigned, proton signals. For example, the proton signal predicted around 4.5-5.0 ppm would show a cross-peak to the carbon signal at ~60-65 ppm, confirming their assignment as C2-H and C2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for identifying connectivity across quaternary (non-protonated) carbons. nih.gov Key HMBC correlations would be expected from the methyl protons to the C2' and C6' carbons of the phenyl ring, and from the C2-H proton of the pyrrolidine ring to the C1', C2', and C6' carbons of the phenyl ring, unequivocally establishing the connection point between the two ring systems.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. For this molecule, NOESY could reveal through-space correlations between the pyrrolidine C2-H proton and the methyl protons on the phenyl ring, providing insight into the preferred rotational conformation around the C-N bond.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride (C₁₂H₁₇N·HCl), the free base has a monoisotopic mass of 175.1361 Da. uni.lu In electrospray ionization (ESI) mode, the compound is expected to be detected as the protonated molecular ion [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 176.14.

The fragmentation of this ion under collision-induced dissociation (CID) would likely proceed through characteristic pathways for N-aryl pyrrolidines. A primary fragmentation mechanism involves α-cleavage, where the pyrrolidine ring opens adjacent to the nitrogen atom. Another common pathway is the cleavage of the bond connecting the pyrrolidine and phenyl rings.

Plausible Mass Spectrometry Fragments

| m/z (Proposed) | Ion Structure/Formula | Fragmentation Pathway |

|---|---|---|

| 176.14 | [C₁₂H₁₈N]⁺ | Protonated molecular ion [M+H]⁺ |

| 161.12 | [C₁₁H₁₅N]⁺ | Loss of a methyl radical (·CH₃) from the dimethylphenyl group |

| 120.08 | [C₈H₁₀N]⁺ | Cleavage of the pyrrolidine ring, loss of C₄H₈ |

| 106.08 | [C₈H₁₀]⁺ | Xylyl cation, from cleavage of the C-N bond |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride, the key functional groups and their expected vibrational regions are:

N-H⁺ Stretch: The presence of the ammonium salt is confirmed by a broad, strong absorption band in the FT-IR spectrum, typically in the range of 2400-2800 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the pyrrolidine and methyl groups) are observed just below 3000 cm⁻¹.

C=C Stretches: Aromatic ring stretching vibrations give rise to characteristic bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The stretching vibration of the C-N bond is expected in the 1100-1300 cm⁻¹ range.

Expected Vibrational Frequencies

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H⁺ Stretch | FT-IR | 2400 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | FT-IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | FT-IR, Raman | 2850 - 2980 | Strong |

| Aromatic C=C Stretch | FT-IR, Raman | 1450 - 1600 | Medium-Strong |

| CH₂ Bend (Scissoring) | FT-IR | ~1450 | Medium |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of 2-(2,6-Dimethylphenyl)pyrrolidine hydrochloride has not been reported in the searched literature, analysis of a closely related compound, 2-(2,6-dimethylphenylamino)pyridine, provides an example of the data obtained from such an analysis. researchgate.net A crystallographic study would determine the crystal system, space group, and the dimensions of the unit cell—the fundamental repeating unit of the crystal lattice. This data is essential for understanding the packing of molecules in the solid state and the nature of intermolecular forces, such as hydrogen bonding involving the ammonium group and the chloride counter-ion.

For illustrative purposes, the crystallographic data for the analogue 2-(2,6-dimethylphenylamino)pyridine is presented below. researchgate.net A similar analysis for the title compound would yield its unique set of parameters.

Crystallographic Data for Analogue: 2-(2,6-Dimethylphenylamino)pyridine

| Parameter | Value |

|---|---|

| Formula | C₁₃H₁₄N₂ |

| Crystal System | Monoclinic |

| Space Group | P12₁/c1 |

| a (Å) | 12.65(2) |

| b (Å) | 7.185(2) |

| c (Å) | 13.87(2) |

| β (°) | 116.40(3) |

| Volume (ų) | 1129.5 |

Conformational Analysis and Torsional Angles

The three-dimensional structure of 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride is defined by the spatial arrangement of its constituent atoms, which is largely dictated by the conformation of the pyrrolidine ring and the orientation of the 2,6-dimethylphenyl substituent. The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize steric strain. The two most common puckered conformations are the "envelope" (or Cs) and "twist" (or C2) forms. In substituted pyrrolidines, the substituents will preferentially occupy positions that minimize steric interactions.

The 2,6-dimethylphenyl group is a bulky substituent, and its attachment to the C2 position of the pyrrolidine ring significantly influences the ring's conformation. The steric hindrance between the methyl groups on the phenyl ring and the hydrogen atoms on the pyrrolidine ring restricts the rotation around the C-N and C-C bonds connecting the two ring systems. This steric clash forces the phenyl ring to adopt a twisted orientation relative to the pyrrolidine ring to achieve a lower energy state.

The conformation of the pyrrolidine ring itself is often described by the concept of "endo" and "exo" puckering, which refers to the displacement of the ring atoms out of a reference plane. The specific puckering mode adopted will depend on the nature and position of other substituents.

| Torsional Angle (Atoms) | Expected Range (°) | Description |

|---|---|---|

| C1'-C6'-C2-N1 | ± (90 - 120) | Rotation of the phenyl ring relative to the pyrrolidine ring, significantly restricted by the 2,6-dimethyl groups. |

| C6'-C2-N1-C5 | ± (150 - 180) | Orientation of the phenyl group with respect to the pyrrolidine ring backbone. |

| N1-C2-C3-C4 | ± (15 - 45) | Puckering of the pyrrolidine ring. |

| C2-C3-C4-C5 | ± (0 - 40) | Puckering of the pyrrolidine ring. |

Note: The values in this table are illustrative and represent typical ranges for substituted pyrrolidines. Actual values may vary.

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride exists as an ionic salt, composed of the 2-(2,6-dimethylphenyl)pyrrolidinium cation and a chloride anion. The crystal structure is stabilized by a network of intermolecular interactions, with hydrogen bonding being the most significant.

The primary hydrogen bond donor in the structure is the protonated secondary amine of the pyrrolidine ring (N⁺-H). This positively charged group forms a strong hydrogen bond with the chloride anion (Cl⁻), which acts as the hydrogen bond acceptor. This N⁺-H···Cl⁻ interaction is a defining feature of the crystal lattice of amine hydrochlorides.

In addition to the strong N⁺-H···Cl⁻ hydrogen bonds, weaker C-H···Cl and C-H···π interactions may also be present, further contributing to the stability of the crystal structure. The aromatic phenyl ring can participate in π-π stacking interactions if the crystal packing allows for favorable parallel arrangements of the rings.

The following table provides typical geometric parameters for hydrogen bonds found in amine hydrochloride crystal structures.

| Interaction | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) | Description |

|---|---|---|---|

| N⁺-H···Cl⁻ | 3.0 - 3.3 | 150 - 180 | Strong, charge-assisted hydrogen bond, primary interaction in the crystal lattice. |

| C-H···Cl⁻ | 3.5 - 3.9 | 120 - 160 | Weaker hydrogen bond, contributing to the overall lattice energy. |

| C-H···π | 3.4 - 3.8 | 130 - 170 | Weak interaction between a C-H bond and the aromatic ring. |

Note: The values in this table are illustrative and represent typical ranges for similar structures.

Chromatographic Analysis for Purity and Enantiomeric Excess

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the quality control of 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride, ensuring its chemical purity and determining the relative amounts of its enantiomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

The purity of 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride is typically assessed using reversed-phase HPLC (RP-HPLC) with UV detection. In this method, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a nonpolar stationary phase (e.g., C18 or C8 silica) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a pH modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

The purity is determined by integrating the area of the main peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. The presence of any impurities will be indicated by additional peaks at different retention times. A diode array detector (DAD) or a photodiode array (PDA) detector is often used to obtain the UV spectrum of the main peak and any impurities, which can aid in their identification.

The following table outlines a typical set of HPLC conditions for the purity assessment of an aromatic amine like 2-(2,6-dimethylphenyl)pyrrolidine hydrochloride.

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (with 0.1% Trifluoroacetic Acid), Gradient elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Note: These conditions are illustrative and would require optimization for this specific compound.

Chiral HPLC for Enantiomeric Excess (ee) Determination

Since 2-(2,6-dimethylphenyl)pyrrolidine is a chiral compound, it can exist as a pair of enantiomers (R and S forms). The determination of the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other, is crucial. Chiral HPLC is the most common and reliable method for this purpose. sci-hub.runih.gov

The separation of enantiomers is achieved by using a chiral stationary phase (CSP). These stationary phases are designed to interact differently with the two enantiomers, leading to different retention times and thus their separation. For chiral amines, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. sci-hub.ru

The mobile phase is typically a mixture of a nonpolar solvent like hexane (B92381) and a polar alcohol such as isopropanol (B130326) or ethanol. A small amount of a basic modifier, like diethylamine, is often added to the mobile phase to improve the peak shape and resolution of the basic amine enantiomers. The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Below is a table with representative conditions for the chiral HPLC analysis of a 2-arylpyrrolidine.

| Parameter | Condition |

|---|---|

| Column | Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate) on silica (B1680970) gel), 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane:Isopropanol:Diethylamine (90:10:0.1, v/v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 µL |

Note: These conditions are illustrative and would require optimization for the specific enantiomeric separation.

Emerging Research Avenues and Future Prospects for 2 2,6 Dimethylphenyl Pyrrolidine Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrrolidine (B122466) rings is a cornerstone of organic chemistry, and the demand for greener and more efficient methods is driving innovation. ontosight.ainih.gov For 2-arylpyrrolidines, including the 2-(2,6-dimethylphenyl)pyrrolidine (B1455603) scaffold, future synthetic strategies are expected to move beyond traditional multi-step sequences that often involve harsh reagents and protecting group manipulations.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds. rsc.orgresearchgate.net For instance, the use of environmentally benign solvents like water or ethanol, catalyst-free reactions, and microwave-assisted organic synthesis (MAOS) are becoming more prevalent for constructing pyrrolidine frameworks. nih.gov Biocatalysis, employing enzymes to carry out stereoselective transformations under mild conditions, presents a particularly promising frontier for the synthesis of chiral 2-arylpyrrolidines. rsc.orgnih.govacs.org

Electrochemical Synthesis: Electrochemical methods offer a sustainable alternative to conventional redox reactions by replacing chemical oxidants and reductants with electricity. rsc.orgchemistryviews.org The electroreductive cyclization of imines with dihaloalkanes has been successfully applied to the synthesis of pyrrolidines, even in flow microreactors, suggesting a scalable and green route to substituted pyrrolidines. nih.govresearchgate.net

C-H Activation and Functionalization: Direct C-H functionalization is a powerful strategy that avoids the pre-functionalization of starting materials, thus shortening synthetic routes and reducing waste. researchgate.netnih.gov Future methodologies may focus on the direct arylation of the pyrrolidine ring or the functionalization of the dimethylphenyl group via C-H activation, providing rapid access to a diverse range of derivatives.

| Methodology | Key Features | Potential Advantages | References |

|---|---|---|---|

| Conventional Multi-step Synthesis | Use of protecting groups, stoichiometric reagents, often harsh conditions. | Well-established and versatile. | nih.gov |

| Green Chemistry Approaches | Use of benign solvents, catalyst-free conditions, microwave assistance. | Reduced environmental impact, often faster reaction times. | nih.govrsc.orgresearchgate.net |

| Biocatalysis | Enzyme-catalyzed reactions, high stereoselectivity, mild conditions. | High enantiopurity, sustainable. | rsc.orgnih.govacs.org |

| Electrochemical Synthesis | Use of electricity for redox reactions, often in flow systems. | Avoids chemical redox agents, scalable. | rsc.orgchemistryviews.orgnih.govresearchgate.net |

| C-H Activation | Direct functionalization of C-H bonds. | Atom-economical, shorter synthetic routes. | researchgate.netnih.gov |

Exploration of Untapped Reactivity Profiles for Enhanced Chemical Transformations

The unique electronic and steric environment of 2-(2,6-dimethylphenyl)pyrrolidine suggests that its reactivity profile may hold untapped potential for novel chemical transformations. The pyrrolidine nitrogen can act as a nucleophile or a base, while the aryl ring can participate in various aromatic substitution reactions. Future research will likely focus on leveraging these inherent properties in new ways.

Photoredox and Electrochemical Catalysis: The electron-rich nature of the pyrrolidine nitrogen and the dimethylphenyl ring could be exploited in photoredox and electrochemical transformations. These methods allow for the generation of radical intermediates under mild conditions, opening up new avenues for C-C and C-N bond formation.

Directed C-H Functionalization: The pyrrolidine ring itself could act as a directing group to control the regioselectivity of C-H functionalization on the dimethylphenyl ring. researchgate.net This would enable the synthesis of highly substituted and complex derivatives with precise control over the substitution pattern.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the pyrrolidine ring could undergo ring-opening or rearrangement reactions to generate novel molecular scaffolds. The steric bulk of the 2,6-dimethylphenyl group would likely play a significant role in directing the outcome of such transformations.

Design and Synthesis of Advanced Catalytic Systems Based on 2-(2,6-Dimethylphenyl)pyrrolidine Scaffolds

The chiral nature of the 2-(2,6-dimethylphenyl)pyrrolidine scaffold makes it an attractive platform for the development of novel organocatalysts and ligands for asymmetric catalysis. mdpi.comnih.govuvm.edu The steric hindrance provided by the 2,6-dimethylphenyl group can create a well-defined chiral pocket around the catalytic center, leading to high levels of stereocontrol.

Organocatalysis: Derivatives of 2-(2,6-dimethylphenyl)pyrrolidine can be readily functionalized to create a variety of organocatalysts. For example, the introduction of acidic or basic moieties on the pyrrolidine ring could lead to new catalysts for aldol (B89426), Michael, and Mannich reactions. rsc.orgrsc.orgnih.gov

Ligands for Transition Metal Catalysis: The pyrrolidine nitrogen can serve as a coordinating atom for transition metals. Chiral ligands based on the 2-(2,6-dimethylphenyl)pyrrolidine scaffold could be designed for a range of asymmetric transformations, including hydrogenation, cross-coupling, and C-H activation reactions. The steric bulk of the ligand would be expected to have a profound influence on the enantioselectivity of these processes.

| Catalyst Type | Potential Reactions | Key Design Feature | References |

|---|---|---|---|

| Bifunctional Organocatalysts | Asymmetric Aldol, Michael, and Mannich reactions. | Incorporation of acidic/basic functional groups. | rsc.orgrsc.orgnih.gov |

| Chiral Ligands for Transition Metals | Asymmetric hydrogenation, cross-coupling, C-H activation. | Coordination of the pyrrolidine nitrogen to a metal center. | mdpi.comnih.govuvm.edu |

| Phase-Transfer Catalysts | Asymmetric alkylation and cycloaddition reactions. | Quaternization of the pyrrolidine nitrogen. |

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, enabling faster reaction optimization, improved safety, and easier scalability. nih.govthieme-connect.de The application of these technologies to the synthesis of 2-(2,6-dimethylphenyl)pyrrolidine and its derivatives holds significant promise.

Continuous Flow Synthesis: The synthesis of the 2-(2,6-dimethylphenyl)pyrrolidine core and its subsequent functionalization could be adapted to continuous flow processes. nih.govresearchgate.netresearchgate.net This would allow for the on-demand production of these compounds with precise control over reaction parameters, leading to higher yields and purities.

High-Throughput Screening: Automated synthesis platforms can be used to rapidly generate libraries of 2-(2,6-dimethylphenyl)pyrrolidine derivatives with diverse substitution patterns. These libraries can then be screened for biological activity or catalytic performance, accelerating the discovery of new lead compounds and catalysts.

Investigation into Non-Covalent Interactions and Supramolecular Assembly of Derivatives

The study of non-covalent interactions is crucial for understanding the behavior of molecules in the solid state and in solution. wikipedia.org The 2-(2,6-dimethylphenyl)pyrrolidine scaffold, with its potential for hydrogen bonding, π-π stacking, and other weak interactions, is an interesting candidate for the construction of supramolecular assemblies. nih.govmdpi.com